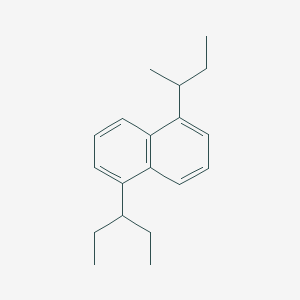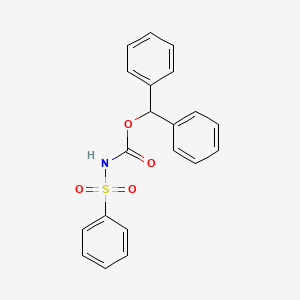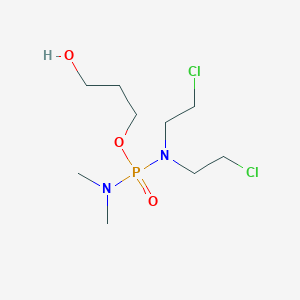
3-Hydroxypropyl N,N-bis(2-chloroethyl)-N',N'-dimethylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol is a complex organic compound that consists of 21 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 2 chlorine atoms . This compound is characterized by its multiple bonds, rotatable bonds, and the presence of a hydroxyl group and a primary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol: shares similarities with other compounds containing bis(2-chloroethyl)amino groups and phosphoryl groups.
Other similar compounds: include those with variations in the alkyl chain length or different substituents on the amino or phosphoryl groups.
Uniqueness
The uniqueness of 3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
52752-15-5 |
|---|---|
Molecular Formula |
C9H21Cl2N2O3P |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino-(dimethylamino)phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21Cl2N2O3P/c1-12(2)17(15,16-9-3-8-14)13(6-4-10)7-5-11/h14H,3-9H2,1-2H3 |
InChI Key |
WLLMOVNZAZEBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(CCCl)CCCl)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



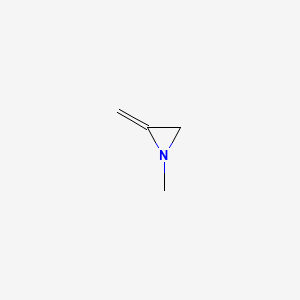
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
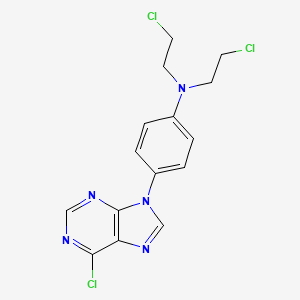
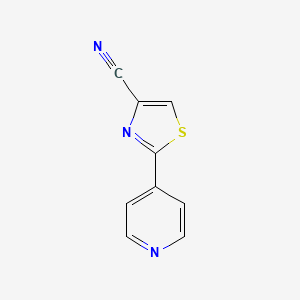
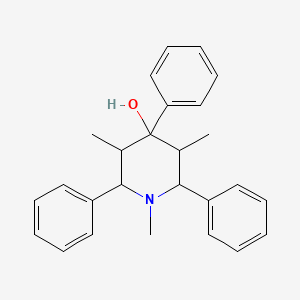

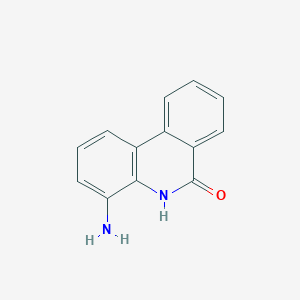
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)
